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Compound of Interest

Compound Name: Acrolein dimethyl acetal

Cat. No.: B1329541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (3,3-dimethoxy-1-propene) is a valuable synthetic intermediate in

organic chemistry, often used as a stable precursor to the highly reactive α,β-unsaturated

aldehyde, acrolein.[1] Its role in the synthesis of pharmaceuticals, fragrances, and other fine

chemicals necessitates a thorough understanding of its physical and thermodynamic properties

for process design, safety assessment, and reaction optimization.[1][2] This guide provides a

summary of the available thermodynamic and physical data for acrolein dimethyl acetal,
details the experimental protocols for measuring these properties, and presents visual

workflows for its synthesis and property determination.

Data Presentation: Physical and Thermodynamic
Properties
The quantitative data for acrolein dimethyl acetal are summarized in the tables below. It is

critical to note that while physical properties are generally supported by experimental data, the

core thermodynamic properties like enthalpy and Gibbs free energy of formation are primarily

available through computational estimation methods.

Table 1: Physical Properties of Acrolein Dimethyl Acetal
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Property Value Source

Molecular Formula C₅H₁₀O₂ [3]

Molecular Weight 102.13 g/mol [3]

CAS Number 6044-68-4 [3]

Appearance Colorless liquid [4][5]

Boiling Point (at 760 mmHg) 89-90 °C [3][6]

Density (at 25 °C) 0.862 g/mL [3]

Refractive Index (n20/D) 1.395 [3]

Vapor Pressure
85.0 mmHg (11.33 kPa) at 25

°C (estimated)
[4][5]

Flash Point -3 °C (26.6 °F) - closed cup [3]

Water Solubility
3.703e+004 mg/L at 25 °C

(estimated)
[7]

Table 2: Calculated Thermodynamic Properties of Acrolein Dimethyl Acetal

The following thermodynamic properties have been estimated using the Joback group-

contribution method, a well-established technique for predicting thermochemical data from

molecular structure.[4][8][9] Experimental verification of these values is recommended for

critical applications.
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Property Value Unit Method Source

Standard

Enthalpy of

Formation (gas,

298.15 K)

-290.82 kJ/mol Joback Method [8]

Standard Gibbs

Free Energy of

Formation

(298.15 K)

-133.38 kJ/mol Joback Method [8]

Enthalpy of

Vaporization (at

normal boiling

point)

30.49 kJ/mol Joback Method [8]

Enthalpy of

Fusion
6.28 kJ/mol Joback Method [8]

Ideal Gas Heat

Capacity (Cp)

See Temperature

Dependence

Below

J/(mol·K) Joback Method [8]

Critical

Temperature (Tc)
527.84 K Joback Method [8]

Critical Pressure

(Pc)
3534.66 kPa Joback Method [8]

Note on Ideal Gas Heat Capacity (Cp): The Joback method calculates Cp as a function of

temperature using a polynomial equation: Cp(T) = A + B·T + C·T² + D·T³ The specific group-

contribution parameters for acrolein dimethyl acetal would be required to use this formula.

Experimental Protocols
While specific experimental studies on the thermodynamics of acrolein dimethyl acetal are

not readily available in the literature, the following sections describe the standard, detailed

methodologies that would be employed to determine these properties.
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Synthesis of Acrolein Dimethyl Acetal
Acrolein dimethyl acetal is typically synthesized via the acid-catalyzed reaction of acrolein

with an excess of methanol or an orthoformate.[10] The use of an orthoformate, such as

trimethyl orthoformate, is often preferred as it can drive the reaction to completion with high

selectivity and fewer side products due to steric hindrance effects.[10]

Methodology:

Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, a thermometer, and a condenser. The flask is placed in a temperature-

controlled water bath.

Reagent Charging: Trimethyl orthoformate is charged into the reaction flask along with a

catalytic amount of an acid, such as p-toluenesulfonic acid or sulfuric acid.[10]

Reaction Initiation: The mixture is stirred and brought to the reaction temperature (typically

between 30-40 °C).[10]

Acrolein Addition: Acrolein is added dropwise from the dropping funnel over a period of 1-2

hours, ensuring the temperature does not exceed the set point.

Reaction and Quenching: After the addition is complete, the mixture is stirred for an

additional 2-4 hours to ensure the reaction goes to completion.[11] The reaction is then

quenched by adding an alkaline substance, such as sodium carbonate, to neutralize the acid

catalyst to a pH of 7-7.5.[10]

Purification: The neutralized mixture is filtered to remove any solids. The resulting liquid is

then purified by fractional distillation under atmospheric pressure. The fraction boiling

between 89-91 °C is collected as the pure acrolein dimethyl acetal product.[10]

Determination of Vapor Pressure (Static Method)
The static method is a direct and widely used technique for accurately measuring the vapor

pressure of a liquid over a range of temperatures.[12][13]

Methodology:
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Sample Preparation: A high-purity sample of acrolein dimethyl acetal is degassed to

remove any dissolved air or other volatile impurities. This is typically achieved by several

freeze-pump-thaw cycles under high vacuum.

Apparatus Setup: The degassed sample is introduced into a thermostatted vessel connected

to a pressure transducer (e.g., a capacitance manometer). The entire apparatus is

evacuated to a high vacuum (e.g., 10⁻⁵ Pa).[12]

Temperature Control: The sample vessel is immersed in a liquid bath with precise

temperature control (typically ±0.01 K).

Equilibration: The sample is allowed to equilibrate at a set temperature until the pressure

reading from the transducer becomes stable, indicating that the vapor is in equilibrium with

the liquid.

Data Collection: The equilibrium vapor pressure and the corresponding temperature are

recorded.

Temperature Variation: The temperature of the bath is systematically varied, and the vapor

pressure is measured at each new equilibrium point, allowing for the determination of the

vapor pressure curve. The data can be fitted to equations like the Antoine or Clausius-

Clapeyron equation to determine the enthalpy of vaporization.[14]

Determination of Heat Capacity (Differential Scanning
Calorimetry)
Differential Scanning Calorimetry (DSC) is a common and effective method for measuring the

specific heat capacity of liquids.[15] Special considerations, such as using sealed pans, are

necessary for volatile compounds like acrolein dimethyl acetal to prevent mass loss during

heating.[16]

Methodology:

Calorimeter Calibration: The DSC instrument is calibrated for temperature and heat flow

using standard reference materials (e.g., indium and sapphire).
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Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of acrolein
dimethyl acetal is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan

is used as a reference.

Measurement Protocol (Three-Step Method):

Baseline Run: A measurement is performed with two empty, sealed pans to obtain the

baseline heat flow.

Sapphire Run: A sapphire standard of known mass is placed in the sample pan, and the

measurement is repeated under the same temperature program.

Sample Run: The sapphire is replaced with the sealed sample pan containing acrolein
dimethyl acetal, and the measurement is performed a third time.

Temperature Program: Each run consists of heating the sample, reference, and baseline

through the desired temperature range (e.g., from 273 K to 353 K) at a constant heating rate

(e.g., 10 K/min).[1]

Calculation: The specific heat capacity (Cp) of the sample at a given temperature is

calculated using the following equation: Cp,sample = (Cp,sapphire) × (msapphire / msample)

× [(HFsample - HFbaseline) / (HFsapphire - HFbaseline)] where HF is the heat flow signal

and m is the mass.

Mandatory Visualization
Logical and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes related to acrolein
dimethyl acetal.
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Caption: Synthesis workflow for acrolein dimethyl acetal.
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Caption: Workflow for vapor pressure determination by the static method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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